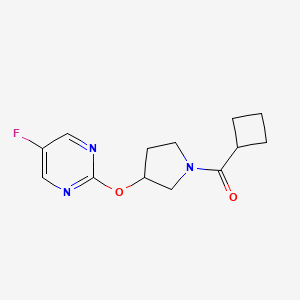

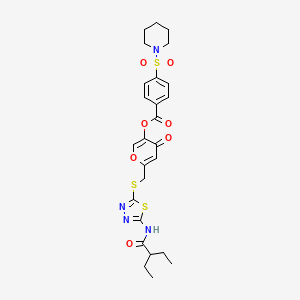

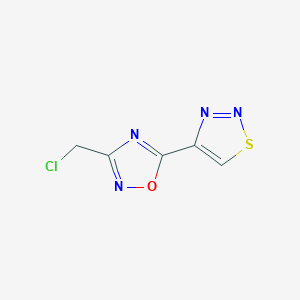

![molecular formula C15H13N5S2 B2422860 4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 478067-04-8](/img/structure/B2422860.png)

4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 478067-04-8 . It has a molecular weight of 328.44 . The compound is a solid and should be stored at temperatures between 28 C .

Synthesis Analysis

A series of compounds similar to the one were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Scientific Research Applications

Antioxidant Activities

- A study by Gotsulya (2020) focused on the synthesis of biologically active heterocyclic systems containing 1,2,4-triazole and pyrazole, including derivatives similar to the chemical . These compounds displayed moderate antiradical activity, indicating potential antioxidant applications (Gotsulya, 2020).

Analgesic and Antimicrobial Activities

- Research by Karrouchi et al. (2016) on Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety revealed significant analgesic and antioxidant properties. These findings suggest potential applications in pain management and as antimicrobial agents (Karrouchi et al., 2016).

Structural and Biological Potential

- A 2019 study by Hotsulia and Fedotov explored the synthesis and properties of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. This work, involving similar chemical structures, highlighted the synthetic interest and the potential for creating biologically active substances (Hotsulia & Fedotov, 2019).

DNA Gyrase B Inhibition and Antioxidant Properties

- Kate et al. (2018) synthesized derivatives including 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols. These compounds exhibited anti-inflammatory, antioxidant, and antibacterial activities, and were potential inhibitors of DNA gyrase B (Kate et al., 2018).

Corrosion Inhibition

- A study by Yadav et al. (2013) on benzimidazole derivatives, including 4-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Yadav et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways

Properties

IUPAC Name |

4-methyl-3-(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5S2/c1-19-13(16-17-15(19)21)11-8-10-12(9-6-4-3-5-7-9)18-20(2)14(10)22-11/h3-8H,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHHGDOVCXPKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

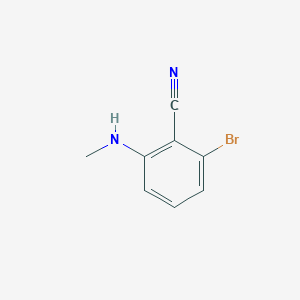

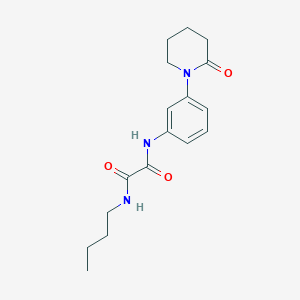

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)

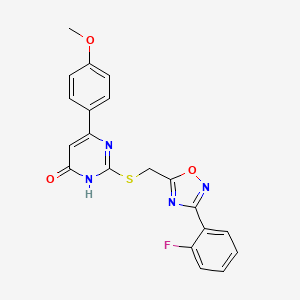

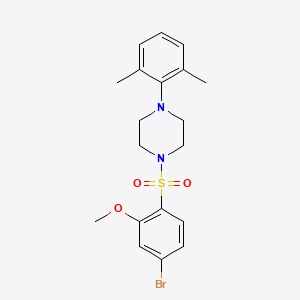

![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)

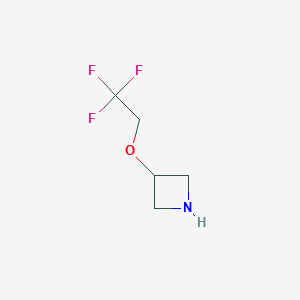

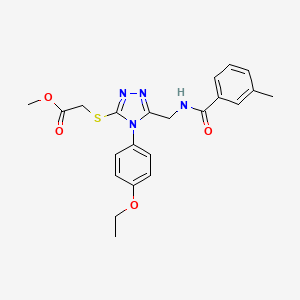

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)